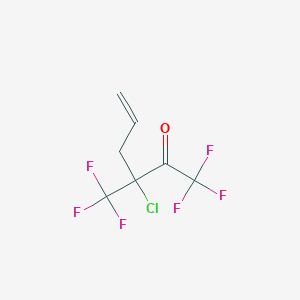
3-Allyl-3-chlorohexafluoro-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-3-chlorohexafluoro-2-butanone (ACB) is a synthetic compound that has been used in the past decade for a variety of scientific applications. It is an organofluoride compound and is one of the few compounds of its kind that has been studied extensively. ACB has been used in a variety of research applications, including organic synthesis, biochemical and physiological studies, and lab experiments.
Mécanisme D'action
The mechanism of action of 3-Allyl-3-chlorohexafluoro-2-butanone is not fully understood. It is believed that the reaction of allyl chloride and hexafluorobutanol proceeds through a nucleophilic substitution mechanism. This involves the formation of a carbocation intermediate, which then reacts with the nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. It is believed that this compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to have a mild sedative effect, but this has not been studied in detail.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Allyl-3-chlorohexafluoro-2-butanone in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and does not degrade easily. The main limitation of this compound is that it is a relatively new compound and its effects are not fully understood.
Orientations Futures
There are several potential future directions for the use of 3-Allyl-3-chlorohexafluoro-2-butanone. It could be used in the development of new drugs or pharmaceuticals. It could also be used in the study of enzyme kinetics and the design of new catalysts. It could also be used in the study of reaction rates and the determination of rate constants. Additionally, it could be used in the study of biochemical and physiological effects, such as the study of the effects of this compound on cytochrome P450 enzymes.
Méthodes De Synthèse
3-Allyl-3-chlorohexafluoro-2-butanone is synthesized from the reaction of allyl chloride and hexafluorobutanol. This process is known as an electrophilic substitution reaction. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran. The reaction is then quenched with aqueous sodium hydroxide and the product is extracted with dichloromethane. The product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
3-Allyl-3-chlorohexafluoro-2-butanone has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as organofluorides. It has also been used in biochemical and physiological studies, such as the study of enzyme kinetics. This compound has also been used in lab experiments, such as the study of reaction rates and the determination of rate constants.
Propriétés
IUPAC Name |
3-chloro-1,1,1-trifluoro-3-(trifluoromethyl)hex-5-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF6O/c1-2-3-5(8,7(12,13)14)4(15)6(9,10)11/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLEEVIESURQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)C(F)(F)F)(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)









